A Technical Guide to 4-Bromo-3-fluoroaniline: A Key Building Block in Modern Chemistry
A Technical Guide to 4-Bromo-3-fluoroaniline: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-fluoroaniline is a halogenated aromatic amine that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern provides a versatile scaffold for developing novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of 4-Bromo-3-fluoroaniline, including its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role in drug discovery and development. Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.
Introduction
4-Bromo-3-fluoroaniline, with the CAS number 656-65-5 , is a substituted aniline (B41778) containing both bromine and fluorine atoms on the aromatic ring.[1][2][3][4] This specific arrangement of halogens and the amino group imparts distinct electronic and steric properties, making it a valuable building block in medicinal chemistry and material science. The presence of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity.[5] The bromine atom serves as a versatile handle for further functionalization, particularly in cross-coupling reactions.[1] This guide offers an in-depth look at the core characteristics and applications of this important synthetic intermediate.
Physicochemical Properties
The physical and chemical properties of 4-Bromo-3-fluoroaniline are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 656-65-5 | [1][2][3][4] |
| Molecular Formula | C₆H₅BrFN | [1][2][3][4] |
| Molecular Weight | 190.01 g/mol | [6] |
| Appearance | White to light yellow, beige, or brown crystalline solid/powder | [1][2][7] |
| Melting Point | 65-73 °C | [2][4] |
| Boiling Point | 65-68 °C | |
| Density | 0.982 g/mL at 25 °C | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [1][7] |
| pKa | 2.88 ± 0.10 (Predicted) | [1] |
| Flash Point | 104 °C | [8] |
Synthesis and Reactivity
4-Bromo-3-fluoroaniline is typically synthesized through a multi-step process. A common route involves the reduction of the corresponding nitro compound, 4-bromo-3-fluoronitrobenzene. This precursor can be prepared from commercially available starting materials. The amino group of 4-Bromo-3-fluoroaniline allows for a variety of chemical transformations, including diazotization, acylation, and alkylation.[7] Its most significant reactivity lies in its utility in modern cross-coupling reactions.
The presence of the bromine atom makes it an excellent substrate for palladium-catalyzed reactions such as Buchwald-Hartwig amination and Suzuki coupling, enabling the formation of carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are fundamental in building the complex molecular architectures required for modern drug candidates.[1]
Applications in Drug Development and Research
4-Bromo-3-fluoroaniline is a key intermediate in the synthesis of a wide range of biologically active molecules.[2] Its structural motifs are found in compounds developed for various therapeutic areas.
-
Pharmaceuticals: It serves as a crucial starting material for synthesizing active pharmaceutical ingredients (APIs).[1][2] For example, it is a precursor in the synthesis of Torezolid, an antibacterial agent effective against resistant bacteria.[7] It is also used in the development of kinase inhibitors for oncology and antiviral agents.[1]
-
Agrochemicals: This compound is utilized in the production of advanced herbicides, fungicides, and pesticides.[1][2] The halogen substituents can enhance the bioactivity and stability of the final agrochemical products.[9]
-
Material Science: It is incorporated into specialized polymers and coatings to improve chemical resistance and durability.[2] It can also be used in the synthesis of dyes and pigments.
-
Organic Synthesis: As a versatile building block, it allows researchers to efficiently create complex molecules, accelerating innovation in chemical research.[2][7]
Experimental Protocols
Synthesis of 4-Bromo-3-fluoroaniline from 3-Fluoroaniline
This protocol describes a common method for the synthesis of 4-bromo-3-fluoroaniline.
Materials:
-
3-Fluoroaniline
-
Anhydrous solvent (e.g., Dichloromethane)
-
N-Bromosuccinimide (NBS)
-
Stirring apparatus
-
Reaction flask
-
Ice bath
Procedure:
-
Dissolve 3-fluoroaniline (1.0 equivalent) in the anhydrous solvent within the reaction flask.
-
Cool the solution to 0 °C using an ice bath while stirring.
-
Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours after the addition is complete.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product using an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica (B1680970) gel to yield pure 4-Bromo-3-fluoroaniline.
This is a representative protocol based on established chemical principles for the bromination of anilines.[10] Researchers should consult specific literature for detailed reaction conditions and safety precautions.
Safety and Handling
4-Bromo-3-fluoroaniline is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[1]
-
Hazards: Causes skin and eye irritation.[1] May cause respiratory irritation.[1][6] It can be harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Handling: Use in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place.[2] Recommended storage temperature is between 2 - 8 °C.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If inhaled, move to fresh air.[8] In case of skin contact, wash with plenty of soap and water.[8]
Conclusion
4-Bromo-3-fluoroaniline is a high-value chemical intermediate with significant applications across the pharmaceutical, agrochemical, and material science sectors.[2] Its unique structural features provide a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for researchers and scientists aiming to leverage its potential in their work. As the demand for sophisticated chemical entities continues to grow, the importance of versatile building blocks like 4-Bromo-3-fluoroaniline is set to increase.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-3-fluoroaniline - Amerigo Scientific [amerigoscientific.com]
- 4. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 8. 4-Bromo-3-fluoroaniline(656-65-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 10. benchchem.com [benchchem.com]
